molecular formula C11H9N3O5 B11814857 4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid

4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11814857
M. Wt: 263.21 g/mol
InChI Key: QVDOFIKOCKSAOS-UHFFFAOYSA-N
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Description

4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of nitroaromatic compounds It features a pyrazole ring substituted with a nitro group, a phenoxymethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the nitration of a suitable precursor followed by further functionalization. One common method involves the nitration of a pyrazole derivative using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve the desired regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification techniques can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1,2,3-triazole: Another nitroaromatic compound with similar reactivity.

    4-Nitrobenzoic acid: Shares the nitro and carboxylic acid functional groups.

    4-Nitrophenyl-1,1’-biphenyl-4-carboxylate: Contains a nitro group and a carboxylate group.

Uniqueness

4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the phenoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile building block in organic synthesis and its ability to interact with biological targets .

Properties

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

4-nitro-1-(phenoxymethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9N3O5/c15-11(16)10-9(14(17)18)6-13(12-10)7-19-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)

InChI Key

QVDOFIKOCKSAOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCN2C=C(C(=N2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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